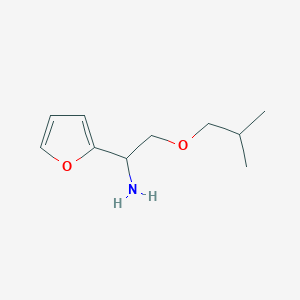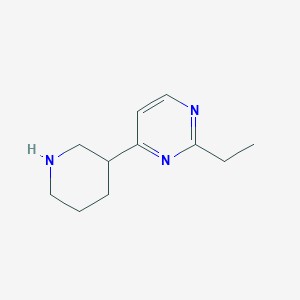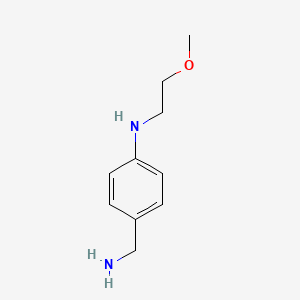
2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile
Overview
Description
2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound. It has a molecular formula of C8H12N4O and an average mass of 180.207 Da .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile consists of a 1,3-oxazole ring substituted with a tert-butyl group at the 2-position and a hydrazinyl group at the 5-position .Scientific Research Applications
New Transformations and Derivatives
New Transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile
Research demonstrates the versatility of hydrazino-oxazole-carbonitriles in organic synthesis. Treatment of these compounds with acetylacetone can lead to the formation of substituted pyrazoles, introducing azole fragments into the 1,3-oxazole system, which is a key step in the synthesis of pharmacologically relevant molecules (Shablykin, Brovarets, & Drach, 2007).
Cobalt(II)-mediated Synthesis
The cobalt(II)-mediated oxidative cyclization of certain precursors has been utilized to synthesize complex structures like 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine. Such compounds are of interest for their structural properties and potential applications in coordination chemistry (Garza-Ortiz et al., 2013).
Reactivity and Synthesis of Derivatives
Peculiar Reaction with Lawesson's Reagent
N2-acyl derivatives of 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles exhibit unique reactivity with Lawesson's reagent, leading to the formation of new substituted 1,3,4-thiadiazoles, which could have significant implications in the development of new therapeutic agents (Shablykin, Brovarets, Rusanov, & Drach, 2007).
Acylation and Recyclization to Oxadiazole Derivatives
The acylation of 2-aryl-5-hydrazino-1,3-oxazoles followed by recyclization can lead to the synthesis of 1,3,4-oxadiazole derivatives. This transformation underscores the potential of hydrazino-oxazole-carbonitriles in accessing a wide range of heterocyclic compounds for pharmaceutical applications (Golovchenko et al., 2005).
Anticancer Evaluation
In Vitro Anticancer Evaluation
Certain 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been synthesized and evaluated for their anticancer activities. These compounds displayed significant growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
properties
IUPAC Name |
2-tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-11-5(4-9)6(12-10)13-7/h12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJOUPGKBCXCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)


![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)

![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)

![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)